N-Oleoyl Glycine
N-Oleoyl Glycine
N-oleoylglycine is a fatty acid derivative that is the 9Z-octadecenoyl derivative of glycine. It is believed to be an intermediate in oleamide biosynthesis. It has a role as a metabolite. It is a fatty amide and a N-acylglycine 18:1. It derives from an oleic acid. It is a conjugate acid of a N-oleoylglycinate.
N-Oleoyl glycine, also known as elmiric acid or ema-1, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-oleoyl glycine is considered to be a fatty amide lipid molecule. N-Oleoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Oleoyl glycine has been primarily detected in blood. Within the cell, N-oleoyl glycine is primarily located in the membrane (predicted from logP). N-Oleoyl glycine can be biosynthesized from oleic acid.
N-Oleoyl glycine, also known as elmiric acid or ema-1, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-oleoyl glycine is considered to be a fatty amide lipid molecule. N-Oleoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Oleoyl glycine has been primarily detected in blood. Within the cell, N-oleoyl glycine is primarily located in the membrane (predicted from logP). N-Oleoyl glycine can be biosynthesized from oleic acid.
Brand Name:
Vulcanchem
CAS No.:
2601-90-3
VCID:
VC0164277
InChI:
InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9-
SMILES:
CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O
Molecular Formula:
C20H37NO3
Molecular Weight:
339.5 g/mol
N-Oleoyl Glycine
CAS No.: 2601-90-3
Reference Standards
VCID: VC0164277
Molecular Formula: C20H37NO3
Molecular Weight: 339.5 g/mol
CAS No. | 2601-90-3 |
---|---|
Product Name | N-Oleoyl Glycine |
Molecular Formula | C20H37NO3 |
Molecular Weight | 339.5 g/mol |
IUPAC Name | 2-[[(Z)-octadec-9-enoyl]amino]acetic acid |
Standard InChI | InChI=1S/C20H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(22)21-18-20(23)24/h9-10H,2-8,11-18H2,1H3,(H,21,22)(H,23,24)/b10-9- |
Standard InChIKey | HPFXACZRFJDURI-KTKRTIGZSA-N |
Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)O |
SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |
Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)O |
Physical Description | Solid |
Description | N-oleoylglycine is a fatty acid derivative that is the 9Z-octadecenoyl derivative of glycine. It is believed to be an intermediate in oleamide biosynthesis. It has a role as a metabolite. It is a fatty amide and a N-acylglycine 18:1. It derives from an oleic acid. It is a conjugate acid of a N-oleoylglycinate. N-Oleoyl glycine, also known as elmiric acid or ema-1, belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Thus, N-oleoyl glycine is considered to be a fatty amide lipid molecule. N-Oleoyl glycine is considered to be a practically insoluble (in water) and relatively neutral molecule. N-Oleoyl glycine has been primarily detected in blood. Within the cell, N-oleoyl glycine is primarily located in the membrane (predicted from logP). N-Oleoyl glycine can be biosynthesized from oleic acid. |
Synonyms | N-(9Z-octadecenoyl)-glycine |
Reference | 1.Merkler, D.J.,Merkler, K.A.,Stern, W., et al. Fatty acid amide biosynthesis: A possible role for peptidylglycine α-amidating enzyme and acyl-coenzyme A:glycine N-acyltransferase. Archives of Biochemistry and Biophysics 330, 430-434 (1996). |
PubChem Compound | 6436908 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume